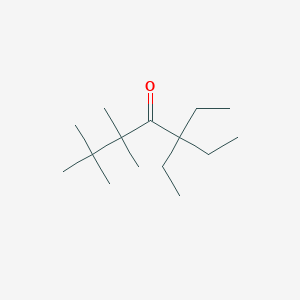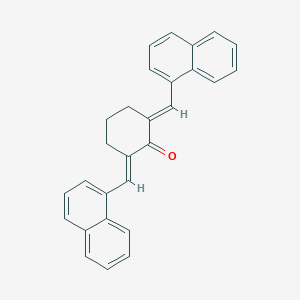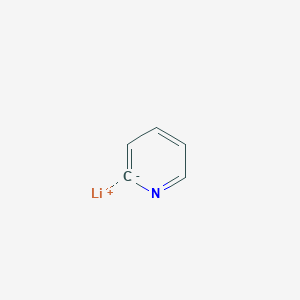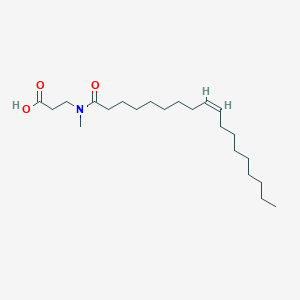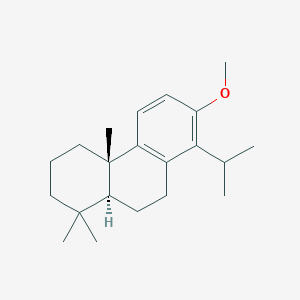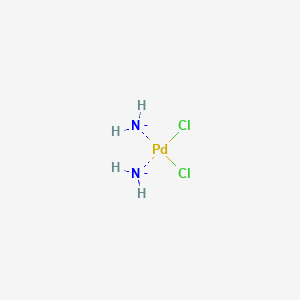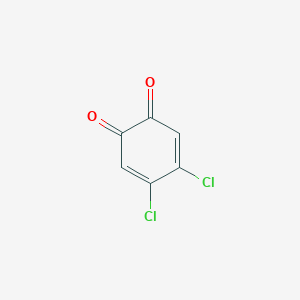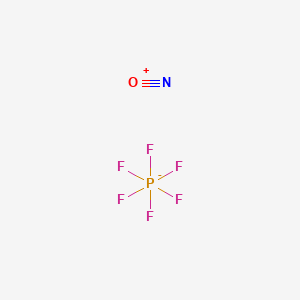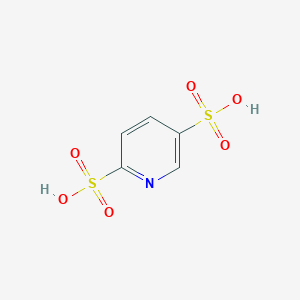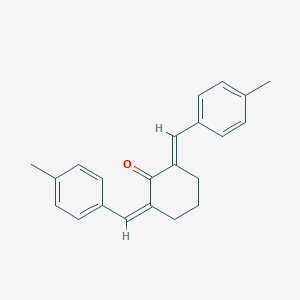
2,6-Bis(p-methylbenzylidene)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(p-methylbenzylidene)cyclohexan-1-one, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume and cosmetic industry. Its unique odor profile has made it a popular ingredient in many fragrances, but it also has several scientific research applications.
Wirkmechanismus
The mechanism of action of 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone is not fully understood, but it is believed to interact with the olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. It has also been shown to interact with estrogen receptors, which may explain its potential use in cancer therapy.
Biochemical and Physiological Effects:
Musk ketone has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant activity. It has also been shown to affect the expression of several genes involved in lipid metabolism and glucose homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
Musk ketone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a unique odor profile that can be used as a marker for environmental pollution and biomonitoring. However, 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone also has several limitations for lab experiments. It is a synthetic fragrance compound that may not accurately represent natural odor profiles, and it may have potential side effects on human health.
Zukünftige Richtungen
There are several future directions for research on 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone. One area of research is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Another area of research is its potential use as a biomarker for environmental pollution and biomonitoring. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone and its potential effects on human health.
Synthesemethoden
Musk ketone can be synthesized through a variety of methods, including Friedel-Crafts acylation, Claisen-Schmidt condensation, and Knoevenagel condensation. The most common method for synthesizing 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone is the Claisen-Schmidt condensation, which involves the reaction of acetone and p-methylbenzaldehyde in the presence of a base catalyst. This reaction produces 2,6-Bis(p-methylbenzylidene)cyclohexan-1-one ketone, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Musk ketone has been widely used in scientific research due to its unique chemical properties. It has been used as a standard reference material for gas chromatography-mass spectrometry (GC-MS) analysis, as well as a marker for environmental pollution and biomonitoring. Musk ketone has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
18989-35-0 |
|---|---|
Produktname |
2,6-Bis(p-methylbenzylidene)cyclohexan-1-one |
Molekularformel |
C22H22O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21(22(20)23)15-19-12-8-17(2)9-13-19/h6-15H,3-5H2,1-2H3 |
InChI-Schlüssel |
CETXDHNPPYXEOF-TVGQLCNQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)C)/C2=O |
SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C)C2=O |
Andere CAS-Nummern |
18989-35-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






